molecular formula C12H12FNO B8665735 3-[(4-Fluorophenyl)methylidene]piperidin-2-one CAS No. 607731-27-1

3-[(4-Fluorophenyl)methylidene]piperidin-2-one

Cat. No. B8665735
M. Wt: 205.23 g/mol
InChI Key: BLKNAAHKUZGRNB-UHFFFAOYSA-N
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Patent
US07015320B2

Procedure details

This example illustrates the preparation of the compound of formula II (n=2, R1=p-fluorophenyl) at a multi-kilogram scale. A 30 gallon (120 L) glass-lined reactor was charged with valerolactam (18.0 kg) and toluene (42.0 kg). Trifluoroacetic anhydride (42.0 kg) was added over 30 min and the mixture was stirred for an additional 60 min. Volatiles were distilled off at 60-70° C. at 140 torr. Toluene (50.0 kg) was added and the mixture was further distilled until approximately 27 L remained in the pot and this process was repeated twice. To the residue was added tert-butanol (18.8 kg) and 4-fluorobenzaldehyde (20.3 kg). The resultant solution was slowly transferred to 100 gallon (400 L) glass-lined reactor containing potassium tert-butoxide in tetrahydrofuran (122 kg of a 20% solution). The mixture was warmed to 60° C. for 1 h. Volatiles were distilled at 40-50° C. at 250 torr to a volume of approximately 100 L. Water (180 L) was added to the slurry at 40° C. and the mixture was cooled to 5° C. for 2 h and collected by filtration. The wet cake was washed and reslurried with water (3×200 L) and dried in a tray dryer (50° C., 50 torr) to afford crude 3-p-fluorobenzylidene-2-piperidone (32.6 kg) whose purity by HPLC was 70.3 wt % (95.4 area %).
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 kg
Type
reactant
Reaction Step Two
Quantity
42 kg
Type
reactant
Reaction Step Two
Quantity
42 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:6][CH2:5][CH2:4][CH2:3][CH2:2]1.FC(F)(F)C(O[C:13](=O)[C:14]([F:17])(F)F)=O.[C:21]1([CH3:27])[CH:26]=CC=[CH:23][CH:22]=1>>[F:17][C:14]1[CH:13]=[CH:26][C:21]([CH:27]=[C:2]2[CH2:3][CH2:4][CH2:5][NH:6][C:1]2=[O:7])=[CH:22][CH:23]=1

Inputs

Step One
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
18 kg
Type
reactant
Smiles
C1(CCCCN1)=O
Name
Quantity
42 kg
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
42 kg
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for an additional 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Volatiles were distilled off at 60-70° C. at 140 torr
ADDITION
Type
ADDITION
Details
Toluene (50.0 kg) was added
DISTILLATION
Type
DISTILLATION
Details
the mixture was further distilled until approximately 27 L
ADDITION
Type
ADDITION
Details
To the residue was added tert-butanol (18.8 kg) and 4-fluorobenzaldehyde (20.3 kg)
CUSTOM
Type
CUSTOM
Details
The resultant solution was slowly transferred to 100 gallon (400 L) glass-lined reactor
ADDITION
Type
ADDITION
Details
containing potassium tert-butoxide in tetrahydrofuran (122 kg of a 20% solution)
DISTILLATION
Type
DISTILLATION
Details
Volatiles were distilled at 40-50° C. at 250 torr to a volume of approximately 100 L
ADDITION
Type
ADDITION
Details
Water (180 L) was added to the slurry at 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 5° C. for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
The wet cake was washed
CUSTOM
Type
CUSTOM
Details
dried in a tray dryer (50° C., 50 torr)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
FC1=CC=C(C=C2C(NCCC2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 32.6 kg
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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